molecular formula C6H13ClFN B1484493 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride CAS No. 2097959-65-2

2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride

Cat. No. B1484493
CAS RN: 2097959-65-2
M. Wt: 153.62 g/mol
InChI Key: GZEGNJHRTFSYNU-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride, also known as 2-CBHCl, is a synthetic compound belonging to the class of compounds known as substituted phenethylamines. It is a psychoactive drug with stimulant and hallucinogenic properties, and is structurally related to the popular recreational drug 2C-B. 2-CBHCl has been used for scientific research since its discovery in the late 1970s, and has been studied for its potential therapeutic applications in the treatment of a variety of conditions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate Cyclobutyl Carbenium Ion Formation : The intramolecular amination of nonclassical cyclopropylmethyl cation leads to the formation of intermediate cyclobutyl or cyclopropylmethyl carbenium ion. The solvent used and ionization conditions can alter the ratio of the two amination products, with high diastereoselectivity leading to exclusive formation of trans-cyclobutane derivatives. These can be transformed into N-Boc-protected cyclobutane-based amino alcohols in high yields, indicating its potential as a synthetic intermediate for various chemical syntheses (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Anti-viral Applications

  • Anti-influenza Virus Activity : Novel tricyclic compounds with unique amine moieties have been designed, showing potent anti-influenza A virus activity. This includes derivatives of cyclobutyl-amine structures, highlighting the potential of cyclobutyl-amine derivatives in the development of anti-influenza virus agents for humans (Oka et al., 2001).

Bioactive Compound Synthesis

  • VLA-4 Antagonists : The synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine has been reported. These compounds are potent antagonists of VLA-4, a protein involved in immune response and inflammation, underscoring the importance of cyclobutyl-amine derivatives in medicinal chemistry (Brand, de Candole, & Brown, 2003).

Enantioselective Synthesis

  • Polysubstituted Aminocyclobutanes and Aminocyclopropanes : Diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination has been achieved. This process highlights the utility of cyclobutyl-amine derivatives in the selective synthesis of biologically active compounds containing multiple stereocenters (Feng, Hao, Liu, & Buchwald, 2019).

Catalysis and Ligand Application

  • Solvent-Free Copper-Catalyzed Amination : The application of a diphosphinidenecyclobutene ligand in solvent-free copper-catalyzed amination reactions of aryl halides with amines demonstrates the utility of cyclobutyl-amine derivatives in enhancing the efficiency of catalytic amination processes, leading to the synthesis of secondary or tertiary amines in good to excellent yields (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

properties

IUPAC Name

2-cyclobutyl-2-fluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6(4-8)5-2-1-3-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEGNJHRTFSYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride

CAS RN

2097959-65-2
Record name 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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